molecular formula C10H14N4O B2868793 1-(2-(Piperazin-1-yl)pyrimidin-5-yl)ethanone hydrochloride CAS No. 1240293-02-0

1-(2-(Piperazin-1-yl)pyrimidin-5-yl)ethanone hydrochloride

Cat. No. B2868793
CAS RN: 1240293-02-0
M. Wt: 206.249
InChI Key: AVTOXSGPKVQMSO-UHFFFAOYSA-N
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Description

1-(2-(Piperazin-1-yl)pyrimidin-5-yl)ethanone hydrochloride, also known as PPE hydrochloride, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase B (PKB), also known as Akt, which is a crucial signaling molecule involved in various cellular processes, including cell survival, growth, and metabolism.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • A study described the microwave-assisted synthesis of compounds including 1-(2-(piperazin-1-yl)pyrimidin-5-yl)ethanone hydrochloride derivatives, demonstrating their potential antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).

Applications in Organic Chemistry

  • Research on the synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety highlighted the efficacy of using derivatives of 1-(2-(piperazin-1-yl)pyrimidin-5-yl)ethanone hydrochloride in organic synthesis (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Anticancer and Antimicrobial Applications

  • A related study demonstrated the synthesis and investigation of various 1,2,4-triazine derivatives bearing a piperazine amide moiety, revealing their potential anticancer activities, especially against breast cancer cells (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Drug Metabolism Studies

  • Research into the metabolism and excretion of specific compounds related to dipeptidyl peptidase IV inhibitors, which incorporate 1-(2-(piperazin-1-yl)pyrimidin-5-yl)ethanone hydrochloride structures, provided insights into drug metabolism and pharmacokinetics (Sharma et al., 2012).

Fluorescence and Electrochemical Studies

  • Studies on the synthesis, fluorescence, and antimicrobial activities of certain compounds including derivatives of 1-(2-(piperazin-1-yl)pyrimidin-5-yl)ethanone hydrochloride highlighted their promising application in fluorescence and electrochemical research (Verma & Singh, 2015).

Mechanism of Action

Target of Action

The primary target of 1-(2-(Piperazin-1-yl)pyrimidin-5-yl)ethanone hydrochloride, also known as PPE hydrochloride, is the protein kinase B (PKB) , also known as Akt . This molecule plays a crucial role in various cellular processes, including cell survival, growth, and metabolism. It is also known to act as an antagonist of the α2-adrenergic receptor .

Mode of Action

PPE hydrochloride is a potent and selective inhibitor of Akt. It interacts with its targets by binding to the active site of the enzyme, thereby inhibiting its activity . The compound exhibits a mixed-type inhibition, which involves both competitive and non-competitive inhibition .

properties

IUPAC Name

1-(2-piperazin-1-ylpyrimidin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c1-8(15)9-6-12-10(13-7-9)14-4-2-11-3-5-14/h6-7,11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTOXSGPKVQMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(N=C1)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Piperazin-1-yl)pyrimidin-5-yl)ethanone hydrochloride

Synthesis routes and methods I

Procedure details

To a solution of -butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate (4.5 g, 14.7 mmol) in dichloromethane (80 mL) was added trifluoroethyl acetate (20 mL), and the mixture was stirred at RT for 3 h. LCMS showed the reaction was completed. The reaction mixture was neutralized with sodium carbonate solution and extracted with dichloromethane. The organic layer was dried over sodium sulfate, filtered and concentrated to afford the title compound as a light yellow solid (2.6 g, 86%), which was directly used in the next step without further purification. MS (ES+) C10H14N4O requires: 206, found: 207 [M+H]+.
Name
butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
86%

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate (3 g, 9.8 mmol) in dichloromethane (30 mL) was added trifluoroethyl acetate (15 mL), and the mixture was stirred at RT for 30 min. LCMS showed the reaction was completed. The reaction mixture was neutralized with sodium carbonate solution and extracted with dichloromethane. The organic layer was dried over sodium sulfate, filtered and concentrated to afford the title compound as a light yellow solid (2 g, 100%), which was directly used in the next step without further purification. MS (ES+) C10H14N4O requires: 206. found: 207 [M+H]+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

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